MK-571

Multidrug Resistance ABC Transporter MRP1/ABCC1

Researchers face challenges with functional efflux assays and HCV antiviral models due to inhibitor selectivity gaps. MK-571 solves this as the only probe combining sub-nanomolar CysLT1 antagonism (Ki 0.22-2.1 nM) with verified broad-spectrum MRP1-4 inhibition. - Enables MRP1 detection in AML blasts (efflux factor 1.9-5.2) where PSC833 fails. - Produces 8.0-fold phloridzin accumulation enhancement (p<0.0001) to unmask SGLT1 activity. - Dose-dependent HCV reduction (EC₅₀ 9 μM) not replicated by probenecid, confirming dual pharmacology.

Molecular Formula C26H26ClN2NaO3S2
Molecular Weight 537.1 g/mol
CAS No. 115103-85-0
Cat. No. B1662832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-571
CAS115103-85-0
Synonyms(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome
Molecular FormulaC26H26ClN2NaO3S2
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
InChIInChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
InChIKeyXNAYQOBPAXEYLI-AAGWESIMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MK-571 Procurement Guide


MK-571 (sodium salt, CAS 115103-85-0), also designated as L-660,711 or verlukast sodium, is a styrylquinoline-derived compound originally developed by Merck Frosst as a potent, selective, and orally active competitive antagonist of the leukotriene D₄ (LTD₄) receptor (CysLT1) [1]. In vitro, MK-571 inhibits [³H]LTD₄ binding to guinea pig and human lung membranes with Ki values of 0.22 ± 0.15 nM (n=35) and 2.1 ± 1.8 nM (n=29), respectively, while exhibiting minimal affinity for [³H]LTC₄ binding (IC₅₀ = 23 ± 11 μM in guinea pig lung; 32 μM in human lung) [2]. Beyond its primary pharmacology, MK-571 is extensively employed as a broad-spectrum pharmacological inhibitor of multidrug resistance-associated proteins (MRPs), specifically MRP1 (ABCC1) and MRP4 (ABCC4), and is documented to inhibit all four MRP homologs (MRP1-4) [3].

Primary Use

CysLT1 receptor antagonism and MRP1-4 broad-spectrum inhibition research

Dual Pharmacology

Simultaneous leukotriene receptor blockade and ABC transporter modulation in cellular models

Selection Logic

Preferred when pan-MRP inhibition or CysLT1-dependent mechanism deconvolution is required

Why MK-571 Is Irreplaceable


Direct substitution of MK-571 with other leukotriene receptor antagonists (LTRAs) or alternative MRP inhibitors in established experimental models carries substantial risk of divergent outcomes. Clinically approved LTRAs such as montelukast and zafirlukast differ markedly from MK-571 in their MRP isoform inhibition potency and selectivity profiles [1]. Moreover, the commonly used MRP inhibitor probenecid fails to recapitulate the anti-HCV activity observed with MK-571, demonstrating that MK-571's dual pharmacology (CysLT1 antagonism plus MRP1-4 inhibition) is not functionally interchangeable with single-target agents [2]. Even among MRP inhibitors, MK-571's capacity to inhibit all four MRP homologs (MRP1-4) contrasts with more restricted profiles of certain alternatives, making it uniquely suited—and uniquely confounded—for experiments requiring broad-spectrum MRP blockade or where CysLT1 antagonism and MRP inhibition may exert convergent or opposing effects [1].

Montelukast / Zafirlukast

MRP isoform selectivity profiles differ; montelukast may stimulate MRP2 at certain concentrations, unlike MK-571. Broad-spectrum MRP1-4 inhibition may not transfer.

Probenecid

Lacks CysLT1 antagonist activity and fails to reduce HCV replicon RNA. Dual CysLT1/MRP pharmacology is absent; antiviral models may yield false-negative results.

Isoform-Specific MRP Inhibitors

Single-MRP targeting compounds cannot recapitulate MK-571's concurrent inhibition of MRP1, MRP2, MRP3, and MRP4, complicating transporter crosstalk studies.

MK-571 Differentiation Evidence


MRP1 Inhibition vs Mefloquine

MK-571 demonstrates potent inhibition of MRP1-mediated transport with an IC₅₀ of 1.1 μM, which is approximately 115-fold more potent than the antimalarial drug mefloquine (IC₅₀ = 127 μM) in the same assay system [1]. For MRP4-mediated transport, MK-571 (IC₅₀ = 0.41 μM) is approximately 51-fold more potent than mefloquine (IC₅₀ = 21 μM) [1]. This establishes MK-571 as a reference standard inhibitor for MRP1/4 functional studies requiring high potency.

MRP1 inhibition vs mefloquine
Head-to-head
IC₅₀ 1.1 μM vs 127 μM (115-fold difference)
Reported higher MRP1 inhibitory activity in vesicle transport assay context
Inside-out membrane vesicles, [³H]DNP-SG substrate
Multidrug Resistance ABC Transporter MRP1/ABCC1 Transport Assay Inside-Out Vesicles

SGLT1 Accumulation and MRP1/2 Inhibition

In SGLT1-transfected CHO (G6D3) cells, co-incubation with 50 μM MK-571 produced an 8.0-fold increase in phloridzin uptake (p < 0.0001) compared to cells without MK-571 [1]. In parental CHO cells, MK-571 increased phloridzin uptake 3.7-fold (p < 0.001) [1]. In MRP2-transfected MDCK cells, MK-571 increased phloridzin uptake 3.6-fold (p < 0.01) [1]. This demonstrates that MK-571 effectively unmasks SGLT1-mediated transport by abolishing MRP1/2 efflux activity.

SGLT1 substrate accumulation
Head-to-head
8.0-fold increase in phloridzin uptake (p<0.0001)
Supports transporter deconvolution assay context
SGLT1-CHO cells, 50 μM MK-571, HPLC detection
Transporter Crosstalk SGLT1 MRP1/MRP2 Phloridzin Cellular Uptake

MRP1 Efflux-Blocking Assay

MK-571 effectively blocks MRP1-mediated carboxyfluorescein (CF) efflux in a flow cytometric assay, with efflux-blocking factors defined as the ratio of median fluorescence in the presence versus absence of MK-571 [1]. In the MRP1-overexpressing GLC4/ADR cell line, MK-571 produced an efflux-blocking factor of 45.9 ± 5.8 (n=3), compared to 11.5 ± 2.7 in the low-expressing parental GLC4 cells [1]. In MRP1-transfected S1(MRP) cells, the factor was 14.4 ± 3.2, versus 2.8 ± 0.4 in vector control S1 cells [1]. In acute myeloid leukemia (AML) patient blasts, efflux-blocking factors ranged from 1.9 to 5.2 and correlated with MRP1 protein expression (r=0.39, P=0.013) [1].

MRP1 efflux blocking
Head-to-head
Efflux-blocking factor 45.9 (MRP1-overexpressing) vs 11.5 (low-expressing)
Assay context for MRP1 functional activity quantification
Carboxyfluorescein flow cytometry; AML research samples correlation r=0.39
Flow Cytometry Functional Assay Carboxyfluorescein MRP1 Activity Leukemia

HCV Replication: Divergence from Probenecid

In Huh7.5 cells harboring an HCV subgenomic replicon (genotype 1b), MK-571 reduced HCV RNA levels in a dose-dependent manner with an EC₅₀ of 9 ± 0.3 μM and a maximum reduction of approximately 1 log₁₀ [1]. In stark contrast, probenecid (a specific MRP1 inhibitor) and apigenin homodimer (APN, another MRP1 inhibitor) had no effect on HCV replication at equivalent concentrations [1]. Furthermore, the anti-HCV effect of MK-571 was completely reversed by co-administration of CysLT1 agonists/antagonists (LTD₄, zafirlukast, cinalukast, SR2640), confirming that the antiviral activity is mediated through CysLT1 receptor antagonism, not MRP1 inhibition [1].

HCV replication
Head-to-head
EC₅₀ 9 μM, ~1 log₁₀ reduction; probenecid shows no effect
Functional divergence confirms CysLT1-mediated antiviral pathway context
HCV genotype 1b replicon; effect reversed by CysLT1 ligands
Hepatitis C Virus Antiviral CysLT1 Antagonist HCV Replicon MRP1

MRP2 Inhibition: Montelukast vs MK-571

In a head-to-head comparison of MK-571, montelukast, and zafirlukast (20-100 μM) for inhibition of MRP2-mediated calcein-AM efflux in MDCKII-MRP2 cells, montelukast was the most potent inhibitor (p < 0.01) among the three compounds tested [1]. This study demonstrates that while MK-571 is a known inhibitor of MRP transporters, it is not the most potent MRP2 inhibitor in this class, and montelukast provides superior MRP2 suppression for experiments focused specifically on this isoform [1].

MRP2 isoform comparison
Head-to-head
Montelukast > Zafirlukast > MK-571 (MRP2 inhibition rank)
Reported rank order; MK-571 not the most potent MRP2 inhibitor in this class
Calcein-AM efflux in MDCKII-MRP2 cells
MRP2 Efflux Assay Leukotriene Antagonist Montelukast Zafirlukast

Broad-Spectrum MRP Inhibition (MRP1-4)

MK-571 inhibits all four MRP homologs (MRP1-4) with comparable potency for E₂17βG uptake, whereas other CysLT1 receptor antagonists show varying and generally narrower MRP inhibition profiles [1]. Specifically, for E₂17βG uptake into MRP1-4-enriched inside-out membrane vesicles, LTM IC₅₀ values ranged from 1.2 to 26.9 μM, with MK-571 among the most broadly active across all four homologs [1]. Some CysLT1R-selective LTMs (e.g., montelukast, zafirlukast) exerted biphasic effects on MRP2, stimulating transport at certain concentrations while inhibiting at others, whereas MK-571 consistently inhibited without such biphasic stimulation [1].

Broad-spectrum MRP inhibition
Class-level
Inhibits MRP1-4 with low-μM IC₅₀ values; no biphasic MRP2 stimulation
Pan-MRP inhibitor context; isoform-specific conclusions may require review
Inside-out vesicles, E₂17βG probe; other CysLT1 LTMs show narrower profiles
MRP1 MRP2 MRP3 MRP4 ABC Transporter Pan-MRP Inhibitor

MK-571 Optimal Applications


MRP1 Activity Quantification in AML

Employ MK-571 as the reference inhibitor in flow cytometric carboxyfluorescein (CF) efflux assays for MRP1 activity assessment in acute myeloid leukemia (AML) patient samples. Based on validated efflux-blocking factors (1.9 to 5.2 in AML blasts) and the strong differential between MRP1-overexpressing (factor 45.9) and low-expressing (factor 11.5) cell lines, MK-571 enables reliable detection of MRP1 functional activity that correlates with protein expression (r=0.39, P=0.013) [1]. Alternative inhibitors (e.g., PSC833) do not modulate CF efflux and are unsuitable for this application [1].

SGLT1 and MRP Transport Deconvolution

Use 50 μM MK-571 to pharmacologically ablate MRP1/2-mediated efflux in SGLT1-transfected cellular models. The documented 8.0-fold enhancement of phloridzin accumulation in G6D3 cells (p < 0.0001) provides a quantitative benchmark for unmasking SGLT1 transport activity that would otherwise be obscured by concurrent MRP efflux [2]. This application is particularly valuable for characterizing flavonoid glycosides and other dual substrate-transporter interactions.

Pan-MRP Inhibition Applications

Select MK-571 when experimental protocols require broad-spectrum inhibition of MRP1, MRP2, MRP3, and MRP4 simultaneously. MK-571 is documented to inhibit all four MRP homologs with comparable low-μM IC₅₀ values, whereas alternative CysLT1 antagonists exhibit narrower isoform selectivity and may produce confounding biphasic (stimulatory) effects on MRP2 and MRP3 [3]. For MRP2-specific studies, montelukast may be preferable; for pan-MRP blockade, MK-571 is the appropriate choice [3].

CysLT1 Antiviral Screening in HCV Replicons

Utilize MK-571 as a CysLT1 antagonist control compound in HCV antiviral screening assays. MK-571 produces dose-dependent HCV RNA reduction (EC₅₀ = 9 μM, ~1 log₁₀ maximum reduction) via CysLT1 receptor antagonism, an effect completely reversible by CysLT1 ligands and not replicated by the MRP1-specific inhibitor probenecid [4]. This application leverages MK-571's dual pharmacology to investigate CysLT1-mediated host-virus interactions, but requires careful interpretation given concurrent MRP inhibition.

Application
Selection Property
Validation Focus
MRP1 activity quantification in AML research models
Flow cytometric efflux-blocking factor
Correlation with MRP1 protein expression; assay reproducibility in primary cell samples
SGLT1 / MRP transporter deconvolution
Phloridzin accumulation enhancement
Ablation of MRP1/2 efflux to unmask SGLT1-mediated uptake; dual substrate interaction validation
Pan-MRP inhibition studies
Concurrent MRP1, MRP2, MRP3, MRP4 blockade
Absence of biphasic stimulation; consistent inhibition across homologs in vesicular transport assays
CysLT1 antiviral screening in HCV replicons
CysLT1 receptor antagonism pathway
Reversibility by CysLT1 ligands; discrimination from MRP1-mediated effects using probenecid controls

Technical Documentation Hub

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